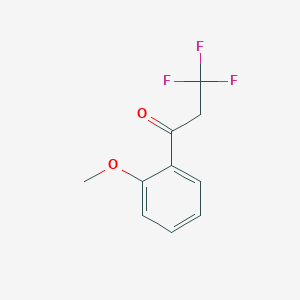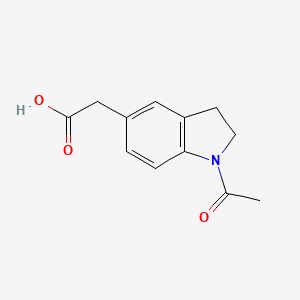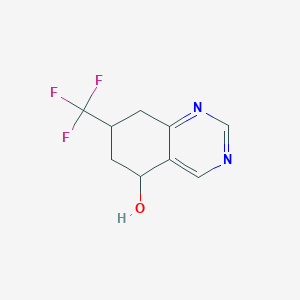
7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a chemical compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the quinazoline ring, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzylamine derivative, with a trifluoromethyl ketone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydroquinazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or THF as solvent.
Substitution: Sodium azide, potassium cyanide, organometallic reagents, DMF or THF as solvent.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinazoline derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylated Quinazolines: Compounds with similar structures but different substituents on the quinazoline ring.
Other Quinazoline Derivatives: Compounds lacking the trifluoromethyl group but with similar core structures.
Uniqueness
7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9F3N2O |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-1-7-6(8(15)2-5)3-13-4-14-7/h3-5,8,15H,1-2H2 |
InChI-Schlüssel |
NUQFAOLYAZFSFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=NC=NC=C2C1O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



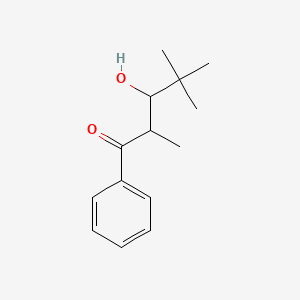
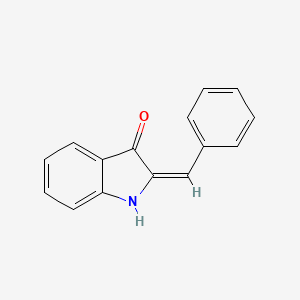
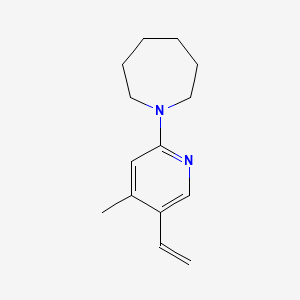


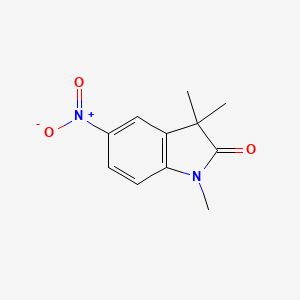
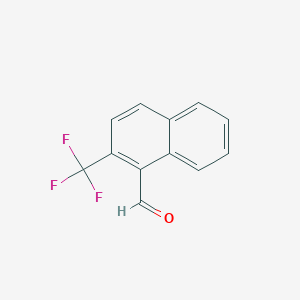

![6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B15068057.png)
